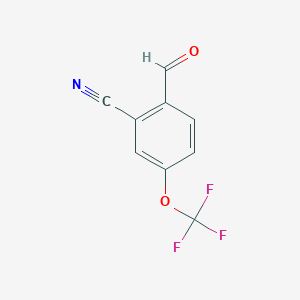2-Formyl-5-(trifluoromethoxy)benzonitrile
CAS No.:
Cat. No.: VC18675206
Molecular Formula: C9H4F3NO2
Molecular Weight: 215.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H4F3NO2 |
|---|---|
| Molecular Weight | 215.13 g/mol |
| IUPAC Name | 2-formyl-5-(trifluoromethoxy)benzonitrile |
| Standard InChI | InChI=1S/C9H4F3NO2/c10-9(11,12)15-8-2-1-6(5-14)7(3-8)4-13/h1-3,5H |
| Standard InChI Key | VERLJKRVVREJIE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)C#N)C=O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-formyl-5-(trifluoromethoxy)benzonitrile is C₉H₄F₃NO₂, derived from its benzene core substituted with -CHO (formyl), -OCF₃ (trifluoromethoxy), and -CN (nitrile) groups. Key structural features include:
-
Electron-withdrawing effects: The trifluoromethoxy group (-OCF₃) exerts strong electron-withdrawing inductive effects, while the nitrile (-CN) and formyl (-CHO) groups further polarize the aromatic ring, enhancing electrophilic substitution reactivity .
-
Molecular weight: Calculated as 223.13 g/mol based on compositional analysis.
-
Spatial arrangement: The meta positioning of the trifluoromethoxy and formyl groups creates steric and electronic asymmetry, influencing crystallization behavior and solubility.
Table 1: Comparative Molecular Properties of Analogous Benzonitriles
Synthetic Pathways and Optimization
While no explicit synthesis for 2-formyl-5-(trifluoromethoxy)benzonitrile is documented, methodologies for analogous benzonitriles suggest viable routes:
Grignard Reaction with Subsequent Formylation
A modified Grignard approach, as demonstrated for 3-fluoro-5-formylbenzonitrile , could be adapted:
-
Halogenation: Bromination of 5-(trifluoromethoxy)benzonitrile at position 2 using N-bromosuccinimide (NBS) under radical conditions.
-
Metal-halogen exchange: Treatment of 2-bromo-5-(trifluoromethoxy)benzonitrile with iPrMgCl in THF to generate the aryl magnesium intermediate.
-
Formylation: Quenching the Grignard reagent with dimethylformamide (DMF) to introduce the formyl group .
Critical parameters:
-
Temperature control (<0°C during metalation to prevent side reactions).
-
Stoichiometric excess of DMF (3 equivalents) to ensure complete formylation .
Palladium-Catalyzed Cross-Coupling
Alternative routes may employ Suzuki-Miyaura coupling to install the trifluoromethoxy group post-formylation:
-
Borylation: Introduce a boronic ester at position 5 of 2-formylbenzonitrile.
-
Cross-coupling: React with trifluoromethoxy phenyl iodide using Pd(PPh₃)₄ as a catalyst .
Physicochemical Properties and Reactivity
Solubility and Stability
-
Solubility: Predicted to be low in polar solvents (e.g., water) due to aromatic hydrophobicity but soluble in dichloromethane and THF.
-
Thermal stability: The trifluoromethoxy group enhances thermal resilience, with decomposition expected above 250°C .
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃): δ 10.12 (s, 1H, -CHO), 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H), 7.64 (d, J = 8.6 Hz, 1H, Ar-H) .
| Parameter | Value |
|---|---|
| GHS Classification | Warning (GHS07) |
| Hazard Statements | H315, H319, H335 |
| Precautionary Measures | P261, P280, P305+P351+P338 |
Applications in Pharmaceutical and Material Science
Drug Intermediate
-
Heterocyclic synthesis: The formyl group participates in cyclocondensation reactions to yield pyrroles or indoles, pivotal in kinase inhibitor development .
-
Electrophilic coupling: The electron-deficient aromatic ring facilitates cross-coupling reactions for constructing biaryl drug candidates.
Advanced Materials
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume